molecular formula C13H10N2O B2549058 1-Hydroxy-2-phenylbenzimidazole CAS No. 5496-07-1

1-Hydroxy-2-phenylbenzimidazole

Cat. No. B2549058
CAS RN: 5496-07-1
M. Wt: 210.236
InChI Key: MVXMDWWPPYZUGR-UHFFFAOYSA-N
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Description

1-Hydroxy-2-phenylbenzimidazole is a chemical compound with the molecular formula C13H10N2O . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound that is an important pharmacophore and a privileged structure in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound has been studied in various contexts. For instance, organophosphorus esters of this compound have been synthesized and successfully applied in peptide coupling reactions . Their efficiency was evaluated through the synthesis of a range of amides and peptides . Another study reported the synthesis of a Zn (II) organic framework based on 2-phenyl benzimidazole for the removal of organic dyes .


Molecular Structure Analysis

The molecular structure of this compound comprises of a benzimidazole core with a phenyl group at the 2-position and a hydroxy group at the 1-position . The benzimidazole core is a bicyclic heteroarene, consisting of the fusion of benzene and imidazole rings .


Chemical Reactions Analysis

This compound has been utilized in various chemical reactions. For instance, it has been used as a reagent in the synthesis of peptides . The compound has also been incorporated into a Zn (II) organic framework for the removal of organic dyes .

Scientific Research Applications

1. Selective Inhibition of Platelet-Derived Growth Factor Receptor

1-Hydroxy-2-phenylbenzimidazole has been identified as part of a new class of ATP-site inhibitors for the platelet-derived growth factor receptor (PDGFR). Its structure-activity relationships (SARs) indicate that specific substituents maintain or increase activity, with significant implications for PDGFR inhibition (Palmer et al., 1998).

2. Corrosion Inhibition

Research demonstrates the utility of benzimidazole derivatives, including this compound, in inhibiting the corrosion of iron in hydrochloric acid solutions. This is particularly relevant in industrial applications where corrosion resistance is critical (Khaled, 2003).

3. Tautomeric Structure Analysis

The tautomeric structure of this compound has been a subject of study, with research confirming its structure as this compound in aqueous solution. This understanding is fundamental in applications where the tautomeric form may influence chemical behavior (Stacy, Wollner, & Oakes, 1966).

4. Mechanistic Study in Biological Systems

Investigations into the rearrangement of hydroxylamines in biological systems have utilized this compound. Such studies are vital in understanding metabolic pathways and biological interactions of similar compounds (Sternson & Gammans, 1975).

5. Green Chemistry Applications

This compound has been synthesized in high-temperature water, demonstrating the potential for green chemistry applications. This approach seeks to minimize environmental impact and improve sustainability in chemical synthesis (Dudd et al., 2003).

6. Synthesis and Reactivity with Organometallic Reagents

Studies have described the synthesis of this compound and its reactivity (or lack thereof) with organometallic reagents. This contributes to a better understanding of its chemical properties and potential applications in various chemical reactions (Berti et al., 1979).

7. Peptide Coupling Reagents

This compound has been utilized in the synthesis of novel peptide coupling reagents, contributing significantly to peptide chemistry and potentially impacting the development of pharmaceuticals (Kokare et al., 2007).

8. Antiplasmodial Activity

Research on 2-phenylbenzimidazole complexes, which include derivatives of this compound, has shown significant antiplasmodial activity against the malaria parasite Plasmodium falciparum. This opens up possibilities for new antimalarial therapies (Rylands et al., 2019).

Future Directions

The future directions for 1-Hydroxy-2-phenylbenzimidazole could involve its further exploration in various chemical reactions and its potential applications in different fields. For instance, a study has suggested that a Zn (II) metal–organic framework based on 2-phenyl benzimidazole could be a promising candidate for eliminating dyes from aqueous solution .

Biochemical Analysis

Biochemical Properties

1-Hydroxy-2-phenylbenzimidazole interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is known to be a valuable synthetic intermediate for the assembly of heterocyclic structures . The compound has been found to exhibit potential biological activity, including antiprotozoal, antitumor, and antiviral activity, as well as herbicidal properties .

Cellular Effects

This compound has shown effects on various types of cells and cellular processes. For instance, it has been found to exhibit bioactivity against cancer cell lines A549, MDA-MB-231, and PC3 . The presence of certain substituent groups in its structure can significantly increase its anticancer activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is likely involved in metabolic pathways similar to other benzimidazole derivatives. These compounds are known to interact with various enzymes and cofactors

Transport and Distribution

It is likely that it interacts with transporters or binding proteins and has effects on its localization or accumulation, similar to other benzimidazole derivatives .

Subcellular Localization

It is likely that it includes targeting signals or post-translational modifications that direct it to specific compartments or organelles, similar to other benzimidazole derivatives .

properties

IUPAC Name

1-hydroxy-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-15-12-9-5-4-8-11(12)14-13(15)10-6-2-1-3-7-10/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXMDWWPPYZUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820787
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Q & A

Q1: What is the primary mechanism of action for the gastroprotective effects of 1-Hydroxy-2-phenylbenzimidazole?

A1: Research suggests that this compound exhibits gastroprotective effects, at least in part, by attenuating acid secretion in the stomach. [, ] This is supported by studies showing a reduction in gastric acidity and ulcer formation in rats pretreated with the compound before ethanol exposure. [] Further research is needed to fully elucidate the underlying mechanisms.

Q2: What is the significance of the tautomeric structure of this compound?

A2: Early studies were uncertain about the dominant tautomeric form of this compound. The successful synthesis of 3-methyl-2-phenylbenzimidazole-1-oxide confirmed that this compound primarily exists in the hydroxy form (Ia) rather than the N-oxide form (Ib), at least in aqueous solutions. [] This finding helps clarify its reactivity and potential interactions.

Q3: How effective is this compound in reducing ethanol-induced gastric ulcers compared to other treatments?

A3: In rat models, this compound (25 and 50 mg/kg) significantly reduced both the number and length of ethanol-induced gastric ulcers. [] The highest curative ratio (53.89%) was achieved when the highest dose (50 mg/kg) was combined with ranitidine, a known H2 receptor antagonist. [] This suggests a potential synergistic effect and warrants further investigation into combination therapies.

Q4: Has this compound demonstrated utility beyond its potential gastroprotective effects?

A4: Yes, derivatives of this compound, specifically its organophosphorus esters, have shown promise as peptide coupling reagents. [, ] These derivatives have been successfully used in synthesizing various amides and peptides with minimal racemization. [] This highlights the versatility of the compound as a scaffold for developing new chemical tools.

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